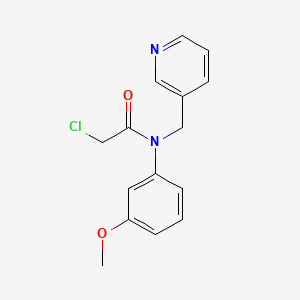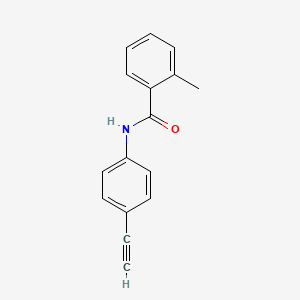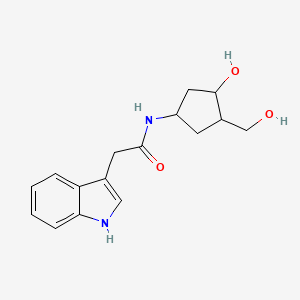
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It may also act by modulating the activity of ion channels and receptors involved in pain signaling pathways.
Biochemical And Physiological Effects
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been demonstrated to reduce pain and inflammation. It has also been shown to modulate the activity of ion channels and receptors involved in pain signaling pathways. Additionally, 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have antipyretic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potential therapeutic applications. This compound has shown promise in treating various diseases, including neuropathic pain and cancer. However, a limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity.
Future Directions
There are several future directions for research on 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide. One direction is to investigate the potential of this compound as a treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to explore the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, future research could focus on optimizing the synthesis method and determining the optimal dosage and administration of this compound for therapeutic use.
Conclusion
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has shown potential therapeutic applications in scientific research. This compound has been synthesized using various methods and has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity. However, 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has the potential to be a valuable therapeutic agent for treating various diseases.
Synthesis Methods
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been synthesized using different methods, including the condensation reaction of 3-methoxybenzaldehyde and pyridine-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine. Another method involves the reaction of 3-methoxybenzaldehyde and pyridine-3-carboxaldehyde with chloroacetyl chloride in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Scientific Research Applications
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has shown potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in treating neuropathic pain, cancer, and other diseases.
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-6-2-5-13(8-14)18(15(19)9-16)11-12-4-3-7-17-10-12/h2-8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXZZJHJMEYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CN=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416857 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)



![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)